![molecular formula C19H21Cl2FN2OS B2648523 1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-00-7](/img/structure/B2648523.png)
1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol (DCFPP) is a synthetic compound that has been used in a variety of scientific research applications. DCFPP is an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in ACh levels, which has been linked to a variety of physiological and biochemical effects, as well as potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Method Development
The development of analytical methods for the quantification and separation of flunarizine (a compound structurally related to the chemical ) and its degradation products has been studied using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC), highlighting the compound's relevance in pharmaceutical analysis and quality control. Such methods ensure the purity and efficacy of pharmaceutical formulations containing related compounds (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Antimicrobial Activity
Diphenyl piperazine-based sulfanilamides, structurally similar to the chemical of interest, have been synthesized and evaluated for their antimicrobial activity. This demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents with significant inhibitory potency against various bacterial strains (Wang, Gan, Zhou, & Yan, 2011).
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, suggests significant potential in cancer treatment. Compounds with certain phenylpiperazinyl groups have shown potent cytotoxicity and antitumor activity in both in vitro and in vivo models, indicating the relevance of piperazine derivatives in oncology (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Metabolite Analysis
The analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its metabolites in rat plasma and tissues demonstrates the importance of understanding the metabolic pathways of pharmaceutical compounds. This knowledge is crucial for drug development and safety assessments (Jiang, Ling, Han, Li, & Cui, 2007).
Solubility and Thermodynamics
The study of solubility thermodynamics and partitioning processes of novel compounds in biologically relevant solvents is vital for drug formulation and delivery. Research on a potential antifungal compound of the 1,2,4-triazole class emphasizes the significance of physicochemical properties in the pharmacokinetics and pharmacodynamics of pharmaceutical agents (Volkova, Levshin, & Perlovich, 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2OS/c20-18-6-5-17(11-19(18)21)26-13-16(25)12-23-7-9-24(10-8-23)15-3-1-14(22)2-4-15/h1-6,11,16,25H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTRFSGVCSGCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

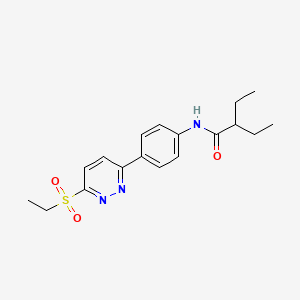
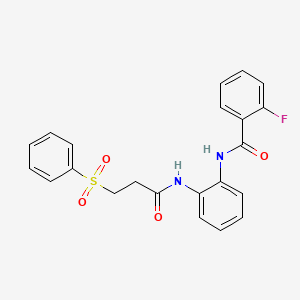
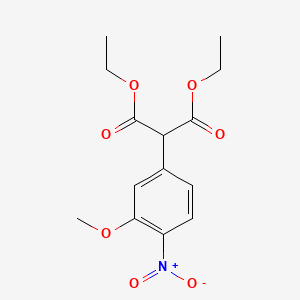

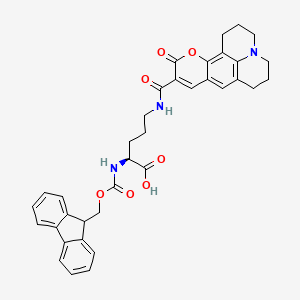
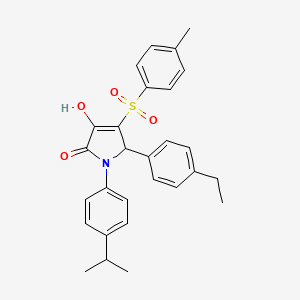
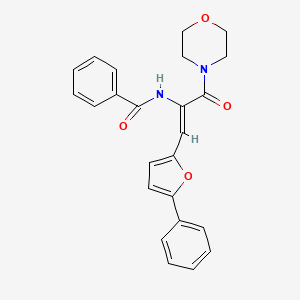
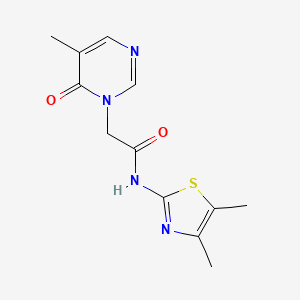
![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648458.png)
![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)
![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)
![(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2648463.png)